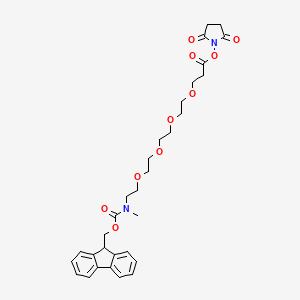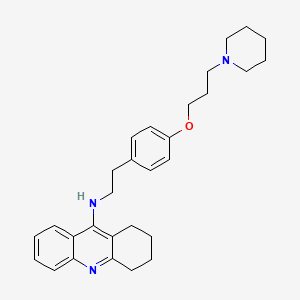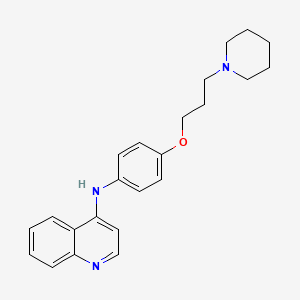
GSD-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSD-1 is a novel anti-austerity agent against PANC-1 human pancreatic cancer cells, altering PANC-1 cell morphology, leading to cell death at sub micromolar concentration range.
Applications De Recherche Scientifique
Modified Cornstarch Therapy in GSD Types Ia and Ib
A study by Correia et al. (2008) explored the efficacy of modified starch compared to traditional cornstarch therapy in patients with Glycogen Storage Disease (GSD) types Ia and Ib. The experimental starch was found to maintain blood glucose concentrations significantly longer than traditional therapy, suggesting its potential to improve control in GSD patients.
Group Sequential Designs in Clinical Trials
Group sequential designs (GSD) in clinical trials, particularly in oncology, were examined by Zhang et al. (2012). They highlighted that GSDs tend to overestimate the true treatment effect size at early interim analyses, which can influence the perceived efficacy of a drug.
Guided Self-Determination in Diabetes Management
A study by Zoffmann and Lauritzen (2006) on guided self-determination (GSD) in diabetes management showed significant improvements in life skills, including better glycemic control. This approach, involving worksheets and nurse coaching, enhanced the patients' ability to manage diabetes effectively.
Recombinant Human Enzyme Therapy in Infantile GSD Type II
Amalfitano et al. (2001) investigated the safety and efficacy of recombinant human acid α-glucosidase (rhGAA) enzyme therapy in infantile GSD Type II. Their results showed that rhGAA therapy improved cardiac and skeletal muscle functions, suggesting its potential as a treatment for this disorder.
Granulocyte Colony-Stimulating Factor Therapy in GSD Type 1b
A study on the efficacy of recombinant human granulocyte colony-stimulating factor (rhG-CSF) therapy in patients with neutropenia and neutrophil dysfunction secondary to GSD type 1b by Calderwood et al. (2001) showed significant improvements in neutrophil function and infection-related morbidity, indicating its effectiveness in managing these complications in GSD type 1b patients.
Cornstarch Regimens in Adult GSD Type I
Wolfsdorf and Crigler (1997) compared the effects of different cornstarch regimens in adults with GSD Type I. Their findings suggest that specific dosing strategies can significantly impact metabolic control in these patients.
Metabolic Improvements in Mice from Gs Signaling in Adipocytes
A study by Wang et al. (2019) revealed that activating Gs signaling in adipocytes led to significant metabolic improvements in mice. This research suggests potential implications for developing new treatments for obesity and type 2 diabetes.
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
298.426 |
Nom IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-17-methylene-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione |
InChI |
InChI=1S/C20H26O2/c1-12-18(22)11-17-15-5-4-13-10-14(21)6-8-20(13,3)16(15)7-9-19(12,17)2/h10,15-17H,1,4-9,11H2,2-3H3/t15-,16+,17+,19-,20+/m1/s1 |
Clé InChI |
VUWYWQKMARNDNQ-QQBOBMDFSA-N |
SMILES |
O=C(C=C1CC[C@@]2([H])[C@]3([H])CC4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSD-1; GSD 1; GSD1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






